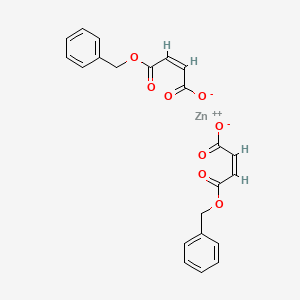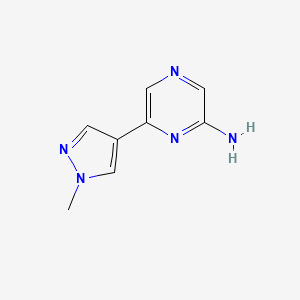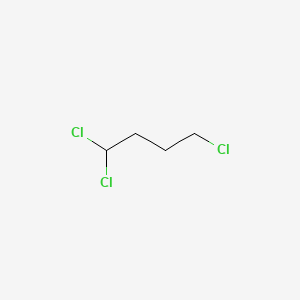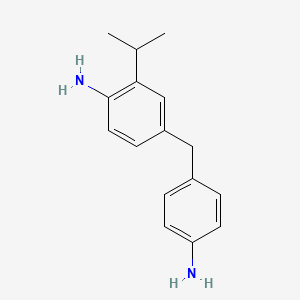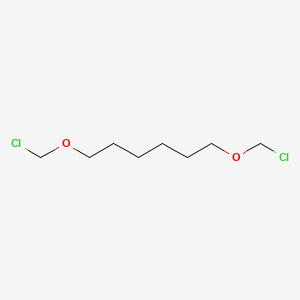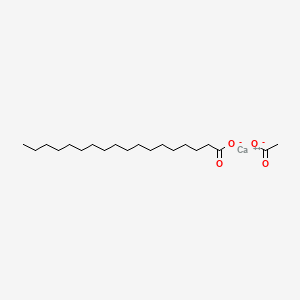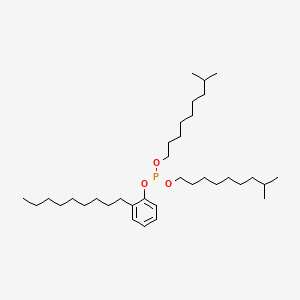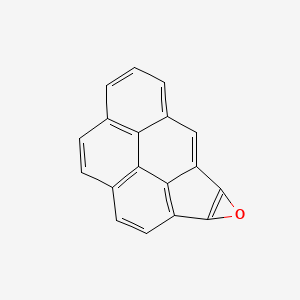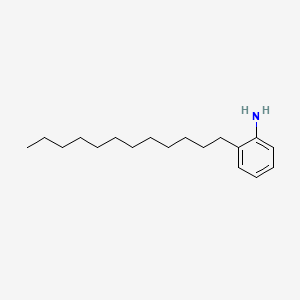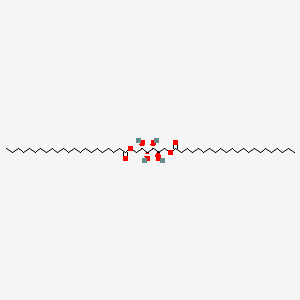
D-Glucitol 1,6-didocosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,6-didocosanoate typically involves the esterification of D-glucitol with docosanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucitol 1,6-didocosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding D-glucitol and docosanoic acid.
Oxidation: The hydroxyl groups of D-glucitol can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: D-glucitol and docosanoic acid.
Oxidation: Aldehydes or ketones derived from the oxidation of hydroxyl groups.
Reduction: Alcohols derived from the reduction of ester groups.
Aplicaciones Científicas De Investigación
D-Glucitol 1,6-didocosanoate has several applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for esterification reactions.
Mecanismo De Acción
The mechanism of action of D-Glucitol 1,6-didocosanoate involves its ability to interact with lipid membranes and proteins. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucitol 1,6-dipalmitate: Another ester of D-glucitol with palmitic acid, used in similar applications as D-Glucitol 1,6-didocosanoate.
D-Glucitol 1,6-distearate: An ester of D-glucitol with stearic acid, also used as an emulsifying agent and in drug delivery systems.
Sorbitan monostearate: A related compound derived from sorbitol and stearic acid, commonly used as an emulsifier in food and pharmaceuticals.
Uniqueness
This compound is unique due to its longer fatty acid chain (docosanoic acid) compared to other similar compounds. This longer chain length imparts distinct physicochemical properties, such as higher melting point and increased hydrophobicity, making it particularly suitable for applications requiring enhanced stability and emulsifying capabilities .
Propiedades
Número CAS |
54390-81-7 |
|---|---|
Fórmula molecular |
C50H98O8 |
Peso molecular |
827.3 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-6-docosanoyloxy-2,3,4,5-tetrahydroxyhexyl] docosanoate |
InChI |
InChI=1S/C50H98O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)57-43-45(51)49(55)50(56)46(52)44-58-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52,55-56H,3-44H2,1-2H3/t45-,46+,49-,50-/m1/s1 |
Clave InChI |
RQCGBGXFSUFQCD-FHFTZODCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


